Diphenylpyraline

Description

This compound is an antihistamine. Antihistamines used in the treatment of allergy act by competing with histamine for H 1-receptor sites on effector cells. Antihistamines prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus.

Allergen is a substance that elicits an allergic reaction.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.

RN given refers to parent cpd; structure

See also: this compound Hydrochloride (active moiety of).

Properties

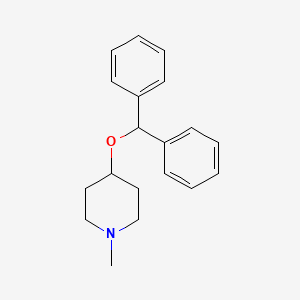

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQUZNMMYNAXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-18-3 (hydrochloride) | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022952 | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-02 g/L | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147-20-6 | |

| Record name | Diphenylpyraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpyraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpyraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPYRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: Diphenylpyraline's Mechanism of Action on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diphenylpyraline is a first-generation H1 receptor antagonist characterized by its piperidine chemical structure.[1] It is utilized in the treatment of various allergic conditions, including allergic rhinitis and urticaria.[2] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its mechanism of action extends beyond H1 receptor blockade, exhibiting notable anticholinergic and dopamine reuptake inhibition properties.[2][3] This guide delves into the molecular and cellular mechanisms underpinning these pharmacological effects.

Core Mechanism of Action at the H1 Receptor

This compound functions as a competitive antagonist at histamine H1 receptors. In the presence of histamine, an agonist, this compound binds to the H1 receptor at the same site, thereby preventing histamine from binding and activating the receptor. This action blocks the downstream signaling cascade typically initiated by histamine, alleviating the symptoms of allergic reactions.

Many H1 receptor antagonists, previously classified as simple antagonists, are now understood to be inverse agonists. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor in the absence of an agonist. While specific studies confirming the inverse agonist activity of this compound are not prevalent, it is a common characteristic of this drug class.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist binding initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This compound, by competitively binding to the H1 receptor, inhibits this pathway.

Quantitative Data

A thorough review of the scientific literature did not yield specific Ki or IC50 values for this compound's binding affinity or functional antagonism at the H1 receptor. However, significant quantitative data exists for its effects on the dopamine transporter and other cellular functions.

Table 1: Pharmacological Activity of this compound

| Target/Process | Assay Type | Species/System | Value | Reference |

| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Mouse Nucleus Accumbens Slices | 10 µM (markedly inhibits) | |

| Dopamine Transporter (DAT) | Voltammetry (apparent Km) | Mouse Nucleus Accumbens Slices | 20-fold increase in apparent Km | |

| Dopamine Transporter (DAT) | Microdialysis (extracellular DA) | Mouse Nucleus Accumbens | ~200% increase at 5 mg/kg, i.p. | |

| Arachidonic Acid Release | Inhibition Assay | Neutrophils | IC50 > 60 µM | This value is inferred from a study where this compound was less potent than oxatomide (IC50 < 60 µM). |

Secondary Pharmacological Mechanisms

Dopamine Transporter (DAT) Inhibition

This compound is a potent competitive inhibitor of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens, which can result in psychostimulant effects. Studies have shown that this compound's effects on dopamine uptake and locomotor activity are comparable to those of cocaine, although with a different time course.

Anticholinergic Activity

As a first-generation antihistamine, this compound exhibits anticholinergic (antimuscarinic) properties. This is due to its ability to antagonize muscarinic acetylcholine receptors. While specific binding affinities for this compound at the different muscarinic receptor subtypes (M1, M2, M3, etc.) are not well-documented, this activity contributes to side effects such as dry mouth and sedation. The general structure-activity relationship for muscarinic antagonists often involves a tertiary amine, which is present in this compound.

Structure-Activity Relationship (SAR)

The general SAR for H1 receptor antagonists provides context for this compound's activity. Key structural features include:

-

Diaryl Substitution: The presence of two aryl groups is crucial for significant H1 affinity. In this compound, these are the two phenyl rings of the benzhydryl group. The co-planarity of these rings is often important for optimal activity.

-

Linker Atom: The ether linkage (oxygen) in this compound connects the diaryl moiety to the piperidine ring.

-

Alkyl Chain: An ethylene-like spacer between the linker and the terminal nitrogen is common in many antihistamines.

-

Terminal Nitrogen: A tertiary amine, as seen in the N-methylpiperidine ring of this compound, is generally required for maximum activity. This group is typically protonated at physiological pH, facilitating interaction with the receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

-

Materials:

-

Cell membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.

-

Include wells for total binding (membranes + [³H]mepyramine) and non-specific binding (membranes + [³H]mepyramine + excess mianserin).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay for H1 Receptor Antagonism (IC50)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an H1 receptor agonist.

-

Materials:

-

Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

H1 receptor agonist (e.g., histamine).

-

Test compound: this compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A fluorescence microplate reader with automated liquid handling.

-

-

Procedure:

-

Plate the H1 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of histamine to stimulate the H1 receptors.

-

Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

-

GTPγS Binding Assay for Inverse Agonism

This assay can be used to determine if a compound acts as an inverse agonist by measuring its effect on the basal level of G-protein activation.

-

Materials:

-

Cell membranes from cells expressing the H1 receptor.

-

Radiolabeled, non-hydrolyzable GTP analog: [³⁵S]GTPγS.

-

Test compound: this compound.

-

Assay buffer containing GDP, MgCl₂, and NaCl.

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

-

Measure the radioactivity of the filters.

-

A decrease in basal [³⁵S]GTPγS binding in the presence of this compound indicates inverse agonist activity.

-

Plot the percentage of basal activity against the logarithm of the this compound concentration to determine the EC50 for inverse agonism.

-

Conclusion

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which underlies its efficacy in treating allergic conditions. While specific quantitative data on its H1 receptor affinity and inverse agonist activity are not widely reported, established experimental protocols are available to determine these parameters. Notably, this compound also exhibits significant pharmacological activity as a potent dopamine transporter inhibitor and possesses anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects. A comprehensive understanding of these multiple mechanisms is crucial for the rational use of this compound and for the development of new, more selective H1 receptor antagonists. Further research to quantify its interactions with the H1 receptor and muscarinic receptor subtypes would provide a more complete picture of this first-generation antihistamine.

References

An In-depth Technical Guide to the Synthesis of Diphenylpyraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline, a first-generation antihistamine with anticholinergic properties, is of significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the core chemical reactions, starting materials, and experimental protocols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. Detailed methodologies, quantitative data, and visual representations of the synthesis pathways are presented to facilitate a thorough understanding of the manufacturing process of this important active pharmaceutical ingredient.

Introduction

This compound, chemically known as 1-methyl-4-(diphenylmethoxy)piperidine, is a piperidine derivative that functions as a histamine H1 receptor antagonist. Its synthesis is a key process for its application in the pharmaceutical industry. This document outlines the two primary synthetic routes for the preparation of this compound, providing detailed experimental procedures and relevant chemical data.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through two distinct pathways, both of which are variations of the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).

Pathway 1: From a Benzhydryl Halide and 1-Methyl-4-piperidinol

This is the most direct and commonly cited method for the synthesis of this compound. It involves the reaction of a benzhydryl halide, such as benzhydryl bromide or chloride, with 1-methyl-4-piperidinol.

Pathway 2: From Diphenylmethanol and 1-Methyl-4-piperidinol

An alternative approach involves the acid-catalyzed condensation of diphenylmethanol with 1-methyl-4-piperidinol. This method avoids the use of a halide but requires a catalyst to facilitate the etherification.

Starting Materials

A secure and well-characterized supply of starting materials is critical for the successful synthesis of this compound. The key precursors for the synthesis of this compound are listed in the table below, along with their relevant physical properties.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1-Methyl-4-piperidinol | C₆H₁₃NO | 115.17 | 191-192 | 59-62 |

| Benzhydryl Bromide | C₁₃H₁₁Br | 247.13 | 145-150 (at 4 mmHg) | 39-42 |

| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | 295 | 16-18 |

| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 297-298 | 65-67 |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 |

| Toluene | C₇H₈ | 92.14 | 110.6 | -95 |

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis pathways of this compound.

Pathway 1: Synthesis from Benzhydryl Bromide and 1-Methyl-4-piperidinol

This procedure is adapted from the method described by Knox and Kapp in U.S. Patent 2,479,843.

Reaction:

Figure 1: Reaction scheme for the synthesis of this compound via Pathway 1.

Procedure:

-

A solution of 1-methyl-4-piperidinol (11.5 g, 0.1 mol) in 50 mL of toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

To this solution, a solution of sodium hydroxide (4.0 g, 0.1 mol) in 10 mL of water is added. The mixture is heated to reflux with vigorous stirring to form the sodium salt of 1-methyl-4-piperidinol.

-

A solution of benzhydryl bromide (24.7 g, 0.1 mol) in 50 mL of toluene is then added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is refluxed for an additional 4 hours.

-

After cooling to room temperature, the mixture is washed with water to remove sodium bromide and any unreacted sodium hydroxide.

-

The organic layer is separated and the toluene is removed by distillation under reduced pressure.

-

The resulting oily residue, which is crude this compound, is then purified by vacuum distillation.

-

For the preparation of the hydrochloride salt, the purified base is dissolved in isopropanol and an excess of a saturated solution of hydrogen chloride in isopropanol is added. The precipitated this compound hydrochloride is collected by filtration, washed with cold isopropanol, and dried.

Quantitative Data:

| Product | Form | Yield | Melting Point (°C) |

| This compound (base) | Oil | ~60-70% | - |

| This compound HCl | Crystalline Solid | 39% (based on benzhydryl bromide) | 206-207[1] |

Pathway 2: Synthesis from Diphenylmethanol and 1-Methyl-4-piperidinol

This alternative pathway utilizes an acid catalyst to promote the etherification reaction.

Reaction:

Figure 2: Reaction scheme for the synthesis of this compound via Pathway 2.

Procedure:

-

A mixture of diphenylmethanol (18.4 g, 0.1 mol), 1-methyl-4-piperidinol (11.5 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g) in 100 mL of toluene is placed in a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

The hydrochloride salt can be prepared as described in Pathway 1.

Quantitative Data:

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO |

| Molecular Weight | 281.40 g/mol |

| Appearance | Oily liquid (base), White crystalline solid (HCl salt) |

| Melting Point (HCl salt) | 206-207 °C[1] |

| ¹H NMR (CDCl₃, δ) | 7.20-7.45 (m, 10H, Ar-H), 5.20 (s, 1H, -O-CH-), 3.50-3.70 (m, 1H, piperidine C4-H), 2.70-2.90 (m, 2H, piperidine C2,6-Hax), 2.20-2.40 (m, 2H, piperidine C2,6-Heq), 2.30 (s, 3H, N-CH₃), 1.70-2.00 (m, 4H, piperidine C3,5-H) |

| ¹³C NMR (CDCl₃, δ) | 142.5 (2C), 128.4 (4C), 127.5 (2C), 127.0 (2C), 82.5, 75.0, 52.5 (2C), 46.2, 31.0 (2C) |

| IR (KBr, cm⁻¹) | 3050-3020 (Ar C-H), 2940-2800 (Aliphatic C-H), 1490, 1450 (Ar C=C), 1100 (C-O ether) |

| Mass Spectrum (m/z) | 281 (M⁺), 167 (benzhydryl cation) |

Logical Workflow for Synthesis and Purification

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

References

An In-Depth Technical Guide to the Dopamine Reuptake Inhibitor Properties of Diphenylpyraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline (DPP), a first-generation antihistamine, has garnered significant interest for its potent activity as a dopamine reuptake inhibitor (DRI). This document provides a comprehensive technical overview of the core dopamine transporter (DAT) inhibitory properties of this compound. It synthesizes key quantitative data, details the experimental protocols utilized for its characterization, and visualizes the associated molecular and experimental workflows. The available data indicates that this compound acts as a competitive inhibitor at the dopamine transporter, with a notable potency. However, a complete selectivity profile across other monoamine transporters remains to be fully elucidated in publicly accessible literature. This guide aims to consolidate the current understanding of this compound's dopaminergic activity to support further research and drug development efforts.

Introduction

This compound is a centrally-acting H1 receptor antagonist traditionally used for the symptomatic relief of allergic conditions.[1][2] Beyond its antihistaminergic effects, this compound exhibits significant psychostimulant properties, which have been attributed to its function as a potent inhibitor of the dopamine transporter (DAT).[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[5] By blocking this transporter, this compound increases extracellular dopamine concentrations, a mechanism shared with well-known psychostimulants such as cocaine. This guide delves into the specific characteristics of this compound as a dopamine reuptake inhibitor, presenting quantitative data on its potency, detailing the experimental methodologies used to assess its function, and providing visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Pharmacological Data

Table 1: In Vitro Binding and Uptake Inhibition Data

| Parameter | Species/System | Value | Assay Type | Radioligand/Substrate | Reference |

| IC50 | Rat Striatal Membranes | 420 nM | Radioligand Displacement | [125I]RTI-55 | |

| pIC50 | Rat Striatal Membranes | 6.38 | Radioligand Displacement | [125I]RTI-55 | |

| Apparent Km Increase | Mouse Nucleus Accumbens Slices | 20-fold | Dopamine Uptake Assay | Dopamine | |

| Vmax | Mouse Nucleus Accumbens Slices | No Change | Dopamine Uptake Assay | Dopamine |

Table 2: In Vivo Neurochemical Effects

| Parameter | Species | Brain Region | Dose | Effect | Measurement Technique | Reference |

| Extracellular Dopamine | Mouse | Nucleus Accumbens | 5 mg/kg (i.p.) | ~200% increase | In Vivo Microdialysis |

Experimental Protocols

The characterization of this compound's dopamine reuptake inhibitor properties has been achieved through a combination of in vitro and in vivo experimental techniques. This section details the methodologies for the key experiments cited.

Radioligand Displacement Assay for DAT Binding Affinity

This assay determines the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the IC50 value of this compound for the dopamine transporter.

-

Materials:

-

Rat striatal membranes (source of DAT)

-

[125I]RTI-55 (radioligand)

-

This compound hydrochloride

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Protocol:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, combine the rat striatal membranes, a fixed concentration of [125I]RTI-55, and varying concentrations of this compound.

-

Include control tubes with no this compound (total binding) and tubes with a high concentration of a known DAT inhibitor (e.g., cocaine) to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions of awake, freely moving animals to measure neurotransmitter levels.

-

Objective: To measure the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens.

-

Materials:

-

Live mouse model

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

This compound hydrochloride solution for injection

-

-

Protocol:

-

Surgically implant a guide cannula targeting the nucleus accumbens in the mouse brain using a stereotaxic apparatus. Allow for a recovery period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Administer this compound (e.g., 5 mg/kg, i.p.).

-

Continue to collect dialysate samples for a specified period post-injection.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-injection dopamine levels as a percentage of the baseline levels.

-

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Uptake Kinetics

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations in brain slices or in vivo.

-

Objective: To determine the effect of this compound on the kinetics of dopamine uptake (apparent Km and Vmax).

-

Materials:

-

Mouse nucleus accumbens brain slices

-

Carbon-fiber microelectrode

-

Stimulating electrode

-

FSCV recording system

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

-

Protocol:

-

Prepare acute brain slices containing the nucleus accumbens.

-

Place the slice in a recording chamber perfused with aCSF.

-

Position the carbon-fiber microelectrode in the nucleus accumbens to detect dopamine.

-

Place a stimulating electrode nearby to evoke dopamine release.

-

Apply a triangular waveform potential to the microelectrode and record the resulting current.

-

Apply electrical stimulation to evoke dopamine release and record the resulting change in the voltammetric signal.

-

Analyze the signal to determine the kinetics of dopamine uptake.

-

Bath-apply a known concentration of this compound (e.g., 10 µM) to the slice.

-

Repeat the stimulation and recording procedure in the presence of this compound.

-

Compare the dopamine uptake kinetics before and after this compound application to determine the change in apparent Km and Vmax.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.

References

- 1. Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Diphenylpyraline In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline is a first-generation antihistamine belonging to the diphenylpiperidine class. It is primarily used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Beyond its antihistaminic activity, this compound has also been noted for its anticholinergic effects and its action as a dopamine reuptake inhibitor. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for optimizing therapeutic regimens and for the development of new drug delivery systems. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, details of experimental methodologies, and visual representations of relevant biological processes.

Pharmacokinetic Properties of this compound

This compound is readily absorbed from the gastrointestinal tract following oral administration, with an onset of action typically observed within one to two hours[1]. It undergoes hepatic metabolism, and its metabolites are primarily excreted through the kidneys[1].

Quantitative Pharmacokinetic Data

Table 1: Summary of In Vivo Pharmacokinetic Parameters for this compound in Humans

| Parameter | Value | Species | Route of Administration | Source |

| Elimination Half-life (t½) | 24 - 40 hours | Human | Oral | Graham & Bolt, 1974 |

| Protein Binding | > 99% | Human | Not specified | DrugBank |

Bioavailability

While specific quantitative bioavailability data for this compound is not available, it is predicted to be well-absorbed after oral administration[1]. High protein binding of over 99% has also been reported, which can influence its distribution and availability to target tissues[2].

Experimental Protocols

Detailed experimental protocols from in vivo pharmacokinetic studies of this compound are scarce. However, methodologies for the analytical quantification of this compound in biological samples have been described, which are fundamental to any pharmacokinetic study.

Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

A method for the simultaneous determination of ten antihistamines, including this compound, in human plasma has been developed using pipette tip solid-phase extraction and GC-MS.

-

Sample Preparation:

-

0.1 mL of human plasma is mixed with 0.4 mL of distilled water and 25 µL of 1 M potassium phosphate buffer (pH 8.0).

-

The mixture is centrifuged.

-

The supernatant is extracted using a C18-bonded monolithic silica gel tip through 25 repeated aspirating/dispensing cycles.

-

The analytes are eluted from the C18 phase with methanol using five repeated aspirating/dispensing cycles.

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

DB-1MS column (30 m x 0.32 mm i.d., 0.25 µm film thickness).

-

-

Detection:

-

Mass spectrometer with selected ion monitoring (SIM) in the positive-ion electron impact mode.

-

-

Key Findings:

-

The method demonstrated good linearity with detection limits ranging from 0.02 to 5.0 ng/0.1 mL of plasma.

-

Recoveries of the antihistamines from spiked plasma were between 73.8% and 105%.

-

Visualizations

Experimental Workflow for this compound Quantification in Plasma

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples as described in the experimental protocol.

Caption: Experimental workflow for this compound quantification.

Conceptual Metabolic Pathway of this compound

The precise metabolic pathway of this compound, including the specific cytochrome P450 enzymes involved, has not been fully elucidated in the available literature. However, based on the metabolism of similar compounds, a conceptual pathway can be proposed. The primary metabolic routes for many antihistamines involve N-demethylation and hydroxylation.

Caption: Conceptual metabolic pathway for this compound.

Conclusion

This technical guide summarizes the currently available in vivo pharmacokinetic data for this compound. While it is known to be well-absorbed with a long elimination half-life, a significant gap exists in the literature regarding specific quantitative parameters such as Cmax, Tmax, and AUC. The provided experimental protocol for its quantification in plasma offers a foundation for future pharmacokinetic studies. Further research is warranted to fully characterize the pharmacokinetic profile of this compound, which would be invaluable for optimizing its clinical use and for the development of novel formulations.

References

An In-depth Technical Guide to the Historical Development and Discovery of Diphenylpyraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline is a first-generation antihistamine that emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical guide provides a comprehensive overview of the historical development, discovery, and core pharmacological characteristics of this compound. It details the initial synthesis as outlined in the seminal patent, its mechanism of action as a histamine H1 receptor antagonist, and its secondary pharmacological properties, including its anticholinergic effects and its later-identified role as a dopamine reuptake inhibitor. This document consolidates key quantitative data, outlines classical experimental protocols for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.

Historical Development and Discovery

The discovery of this compound is rooted in the broader quest for effective antihistamines that characterized pharmaceutical research in the 1940s. Following the identification of the first generation of antihistaminic compounds, researchers sought to develop novel molecules with improved therapeutic profiles.

This compound, chemically known as 4-(diphenylmethoxy)-1-methylpiperidine, was first described in a United States patent filed in 1949 by L.H. Knox and R. Kapp, assigned to the Nopco Chemical Company.[1] This patent laid the foundational groundwork for its synthesis and initial characterization. The Nopco Chemical Company, originally the National Oil Products Company, was a diversified chemical manufacturer that expanded into pharmaceuticals, contributing to the burgeoning field of medicinal chemistry in the post-war era.[2]

Early clinical investigations in the 1950s focused on this compound's efficacy in treating allergic conditions such as hay fever and urticaria. These studies established its utility as a potent antihistaminic agent, leading to its marketing in Europe for the treatment of allergies under various trade names, including Allergen, Hispril, and Lergobine.[1][3] Like many first-generation antihistamines, its clinical use was accompanied by observations of sedative and anticholinergic side effects. Later research would uncover an additional pharmacological property of this compound as a dopamine reuptake inhibitor, leading to investigations into its potential for treating Parkinsonism and other central nervous system disorders.[1]

Synthesis

The seminal synthesis of this compound, as detailed in U.S. Patent 2,479,843, involves the etherification of 1-methyl-4-hydroxypiperidine with benzhydryl bromide. An alternative and commonly cited laboratory-scale synthesis involves the reaction of benzhydrol with 1-methyl-4-piperidinol.

Experimental Protocol: Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine

Materials:

-

Benzhydrol (Diphenylmethanol)

-

1-methyl-4-piperidinol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dean-Stark apparatus

Procedure:

-

A mixture of benzhydrol (1 molar equivalent), 1-methyl-4-piperidinol (1 molar equivalent), and a catalytic amount of p-toluenesulfonic acid monohydrate is refluxed in toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 4-(diphenylmethoxy)-1-methylpiperidine (this compound).

Pharmacological Profile

This compound's pharmacological activity is primarily characterized by its potent antagonism of the histamine H1 receptor. Additionally, it exhibits significant anticholinergic properties and functions as a dopamine reuptake inhibitor.

Antihistaminic Activity

This compound is a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and smooth muscle contraction, thereby alleviating the symptoms of allergic reactions.

Anticholinergic Activity

As a first-generation antihistamine, this compound also displays notable anticholinergic (antimuscarinic) activity. This is attributed to its structural similarity to muscarinic receptor antagonists. This activity contributes to some of its therapeutic effects, such as the drying of mucous membranes, but also to side effects like dry mouth, blurred vision, and urinary retention.

Dopamine Reuptake Inhibition

Subsequent research revealed that this compound is a potent inhibitor of the dopamine transporter (DAT). This action leads to an increase in the extracellular concentration of dopamine in the synapse. This mechanism is distinct from its antihistaminic properties and is responsible for its psychostimulant effects and its potential therapeutic application in conditions characterized by dopamine deficiency.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's pharmacological activity.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Receptor/Transporter | Value | Species | Assay Method |

| Ki | Histamine H1 Receptor | Data not available in searched literature | - | Radioligand Binding Assay |

| pA2 | Muscarinic Receptors | Data not available in searched literature | - | Guinea Pig Ileum Assay |

| Dopamine Uptake Inhibition | Dopamine Transporter | 20-fold increase in apparent Km | Mouse | Voltammetry in nucleus accumbens slices |

Table 2: In Vivo Pharmacological Effects

| Effect | Dose | Species | Observation |

| Dopamine Levels | 5 mg/kg, i.p. | Mouse | ~200% increase in extracellular dopamine in nucleus accumbens |

| Locomotor Activity | 5 and 10 mg/kg | Mouse | Significant increase in locomotor activity |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value |

| Elimination Half-life | 24–40 hours |

| Bioavailability | Data not available in searched literature |

| Volume of Distribution | Data not available in searched literature |

| Clearance | Data not available in searched literature |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]-Mepyramine.

-

Non-specific binding control: Mianserin or a high concentration of unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

A fixed concentration of [3H]-Mepyramine (typically at its Kd value) is incubated with the H1 receptor-containing cell membranes.

-

A range of concentrations of unlabeled this compound is added to compete for binding with the radioligand.

-

A set of tubes containing the radioligand and membranes with a high concentration of a non-specific competitor is included to determine non-specific binding.

-

The incubation is carried out at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Antihistaminic and Anticholinergic Activity (Guinea Pig Ileum Assay)

Objective: To determine the functional antagonist potency (pA2) of this compound at histamine H1 and muscarinic receptors.

Materials:

-

Isolated guinea pig ileum tissue.

-

Tyrode's solution (physiological salt solution).

-

Agonists: Histamine (for H1 receptor) and Acetylcholine or Carbachol (for muscarinic receptors).

-

Organ bath with a transducer to measure muscle contraction.

Procedure:

-

A segment of guinea pig ileum is suspended in an organ bath containing aerated Tyrode's solution at 37°C.

-

A cumulative concentration-response curve for the agonist (histamine or acetylcholine) is established to determine the EC50.

-

The tissue is washed and allowed to return to baseline.

-

The tissue is then incubated with a fixed concentration of this compound for a predetermined time.

-

A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Steps 3-5 are repeated with increasing concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value.

Dopamine Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

-

Synaptosomal membranes prepared from a dopamine-rich brain region (e.g., striatum).

-

Radioligand: [3H]-WIN 35,428 or a similar DAT-selective radioligand.

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

The procedure is analogous to the H1 receptor binding assay, with DAT-containing membranes and a DAT-selective radioligand.

-

A fixed concentration of [3H]-WIN 35,428 is incubated with the synaptosomal membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a DAT inhibitor.

-

Following incubation, bound and free radioligand are separated by filtration.

-

Radioactivity is quantified by liquid scintillation counting.

-

The IC50 and subsequently the Ki value for this compound at the dopamine transporter are calculated.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins.

Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.

Experimental Workflow for pA2 Determination

The following diagram illustrates the logical workflow for determining the pA2 value of an antagonist like this compound.

References

Diphenylpyraline and its Anticholinergic Side Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline is a first-generation H1-antihistamine that has been utilized for the management of allergic conditions.[1] Beyond its primary antihistaminergic activity, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic effects and a distinct profile of adverse events.[2][3] This technical guide provides an in-depth analysis of the anticholinergic facets of this compound, including its molecular interactions, the resultant physiological effects, and the experimental methodologies used for its characterization. Quantitative data on receptor affinity are presented, alongside detailed protocols for in vitro assessment. Furthermore, key signaling pathways implicated in its anticholinergic action are visualized to facilitate a deeper understanding of its mechanism of action at the cellular level. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antihistaminic and anticholinergic compounds.

Introduction

This compound is a piperidine derivative that functions as an antagonist at the histamine H1 receptor.[3] Its clinical application lies in the symptomatic relief of allergic rhinitis, hay fever, and urticaria.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation. A prominent feature of this compound and other first-generation antihistamines is their activity at muscarinic acetylcholine receptors, which underlies their anticholinergic side effects. These effects, which can range from dry mouth and blurred vision to more severe cognitive and urinary complications, are a critical consideration in the clinical use of this drug class. Understanding the quantitative and mechanistic basis of these anticholinergic effects is paramount for risk-benefit assessment and the development of newer agents with improved selectivity.

Quantitative Data: Receptor Binding Affinity

The anticholinergic activity of this compound is a direct consequence of its affinity for muscarinic acetylcholine receptors. The binding affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Tissue Source | Reference |

| This compound | Muscarinic Acetylcholine | 5.0 - 38 | Bovine Cerebral Cortex |

Table 1: Muscarinic Receptor Binding Affinity of this compound. This table summarizes the reported in vitro binding affinity of this compound for muscarinic acetylcholine receptors.

Anticholinergic Side Effects

Commonly Reported Anticholinergic Side Effects:

-

Dry Mouth (Xerostomia): Inhibition of acetylcholine-mediated stimulation of salivary glands.

-

Sedation and Drowsiness: Central nervous system effects due to the blockade of muscarinic receptors in the brain.

-

Blurred Vision: Interference with accommodation and pupillary constriction in the eye.

-

Urinary Retention: Relaxation of the detrusor muscle and contraction of the urethral sphincter in the bladder.

-

Constipation: Decreased motility of the gastrointestinal smooth muscle.

-

Tachycardia: Blockade of vagal nerve input to the heart.

-

Cognitive Impairment and Confusion: Particularly in the elderly, due to central anticholinergic effects.

The cumulative effect of taking multiple medications with anticholinergic properties, known as the anticholinergic burden, can increase the risk of adverse outcomes, especially in older adults.

Experimental Protocols

The characterization of the anticholinergic properties of a compound like this compound relies on a combination of in vitro binding and functional assays.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Tissue Preparation: Homogenates of a tissue rich in muscarinic receptors (e.g., bovine cerebral cortex, rat bladder).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay

This assay measures the functional consequence of receptor blockade, such as the inhibition of smooth muscle contraction.

Objective: To determine the functional antagonist potency (pA2 value) of this compound on muscarinic receptor-mediated smooth muscle contraction.

Materials:

-

Isolated Tissue: A strip of smooth muscle tissue that contracts in response to muscarinic agonists (e.g., guinea pig ileum, rat bladder).

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Muscarinic Agonist: e.g., Acetylcholine, Carbachol.

-

Test Compound: this compound hydrochloride.

-

Isolated Organ Bath System: Comprising a tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.

Procedure:

-

Tissue Preparation and Mounting: Dissect the tissue and mount it in the organ bath chamber containing PSS.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing with fresh PSS.

-

Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the muscarinic agonist to the bath and record the contractile response until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue with PSS to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of antagonist): Repeat the cumulative addition of the agonist and record the contractile response.

-

Repeat: Repeat steps 4-6 with increasing concentrations of this compound.

-

Data Analysis (Schild Regression): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

Signaling Pathways and Visualizations

The anticholinergic effects of this compound are mediated by its interference with acetylcholine (ACh) signaling pathways. These pathways are crucial for numerous physiological functions in both the central and peripheral nervous systems.

General Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). Upon binding of acetylcholine, the receptor undergoes a conformational change, activating an associated G-protein. This initiates a cascade of intracellular events. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.

Figure 1: General Muscarinic Receptor Signaling Pathway. This diagram illustrates the activation of muscarinic receptors by acetylcholine and the subsequent downstream signaling cascades. This compound acts as a competitive antagonist, blocking the binding of acetylcholine to the receptor.

Anticholinergic Effect on Salivary Glands

The blockade of M3 muscarinic receptors in salivary glands by this compound inhibits the production of saliva, leading to dry mouth.

Figure 2: Acetylcholine Signaling in Salivary Glands. This diagram shows how acetylcholine stimulates saliva secretion via the M3 muscarinic receptor and how this compound inhibits this process.

Anticholinergic Effect on the Urinary Bladder

In the urinary bladder, this compound's antagonism at M3 receptors on the detrusor muscle leads to its relaxation, which can cause urinary retention.

Figure 3: Acetylcholine Signaling in Bladder Smooth Muscle. This diagram illustrates the mechanism of acetylcholine-induced bladder contraction and how this compound can lead to urinary retention.

Experimental Workflow for Assessing Anticholinergic Activity

Figure 4: Experimental Workflow. This diagram outlines the key experimental steps to characterize the anticholinergic activity of a compound like this compound.

Conclusion

This compound, while an effective H1-antihistamine, possesses significant anticholinergic activity that is responsible for a well-defined set of side effects. Its affinity for muscarinic acetylcholine receptors has been quantified, providing a molecular basis for these effects. The experimental protocols detailed in this guide, including radioligand binding assays and isolated organ bath studies, represent the standard methodologies for characterizing such anticholinergic properties. The provided signaling pathway diagrams offer a visual representation of the mechanisms underlying the physiological consequences of muscarinic receptor blockade in various tissues. For drug development professionals, a thorough understanding of these anticholinergic liabilities is crucial for the design of safer and more selective antihistamines. Future research should aim to conduct comprehensive clinical studies to quantify the incidence of specific anticholinergic adverse events associated with this compound, which will further inform its clinical use and the development of future therapeutics.

References

Therapeutic Applications of Diphenylpyraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline is a first-generation antihistamine of the diphenylpiperidine class with established therapeutic efficacy in the management of allergic conditions.[1] Beyond its primary indication as a histamine H1 receptor antagonist, this compound exhibits notable anticholinergic and dopamine reuptake inhibitory properties, suggesting a broader pharmacological profile and potential for therapeutic diversification.[1][2] This technical guide provides an in-depth overview of the known therapeutic applications of this compound, its multifaceted mechanism of action, and detailed experimental protocols relevant to its study and development. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological and therapeutic characteristics.

Introduction

This compound has been utilized in clinical practice for the symptomatic relief of various allergic disorders, including allergic rhinitis, hay fever, and urticaria.[3][4] As a first-generation antihistamine, it effectively competes with histamine for H1 receptor binding, thereby mitigating the classic symptoms of allergic reactions such as pruritus and urticaria. Its therapeutic utility is further augmented by anticholinergic effects, contributing to a drying effect on the nasal mucosa beneficial in conditions like allergic rhinitis. More recent investigations have unveiled its capacity to inhibit dopamine reuptake, a mechanism that imparts psychostimulant properties and suggests potential applications in other neurological domains, including Parkinsonism. This document aims to consolidate the current scientific knowledge on this compound, offering a technical resource for researchers and drug development professionals.

Therapeutic Indications

The primary therapeutic applications of this compound are centered on its antihistaminic properties.

-

Allergic Rhinitis and Hay Fever: this compound is indicated for the symptomatic relief of seasonal and perennial allergic rhinitis, commonly known as hay fever. It alleviates symptoms such as sneezing, rhinorrhea, and nasal pruritus.

-

Urticaria and Pruritic Skin Disorders: It is also used in the management of allergic skin conditions, including chronic idiopathic urticaria, to control itching and the presentation of wheals.

Mechanism of Action

This compound's therapeutic effects are mediated through multiple pharmacological actions:

-

Histamine H1 Receptor Antagonism: Its principal mechanism involves competitive antagonism of histamine H1 receptors on effector cells. This action prevents the downstream signaling cascade initiated by histamine binding, thereby reducing allergic and inflammatory responses.

-

Anticholinergic Activity: this compound also exhibits cholinergic antagonist properties, which contribute to its clinical effects, such as reducing nasal secretions.

-

Dopamine Reuptake Inhibition: this compound has been shown to act as a competitive dopamine transporter (DAT) inhibitor, leading to increased extracellular dopamine levels in the nucleus accumbens. This action is associated with psychostimulant effects, including increased locomotor activity.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological properties and effects of this compound.

| Parameter | Value | Species | Reference(s) |

| Pharmacokinetics | |||

| Onset of Action (oral) | 15-30 minutes | Human | |

| Peak Effects (oral) | 1-2 hours | Human | |

| Duration of Action | Up to 6 hours | Human | |

| Elimination Half-life | 24–40 hours | Human | |

| Dopamine Transporter Inhibition | |||

| Dopamine Uptake Inhibition (IC₅₀) | Not explicitly stated, but 10 µM markedly inhibits uptake | Mouse | |

| Increase in apparent Kₘ for Dopamine Uptake | 20-fold | Mouse | |

| Elevation of Extracellular Dopamine (5 mg/kg, i.p.) | Approximately 200% | Mouse | |

| Locomotor Activity | |||

| Induction of Locomotor Activity | Yes, at 5 and 10 mg/kg (i.p.) | Mouse |

| Indication | Dosage Regimen | Reference(s) |

| Allergic Conditions | Adults: Up to 6 mg daily in 3-4 divided doses. | |

| Allergic Conditions | Adults: 10 to 20 mg taken two to four times daily. |

Signaling Pathways

Histamine H1 Receptor Signaling

This compound, as an H1 receptor antagonist, blocks the initiation of the Gq/11 signaling cascade. Upon binding of histamine to the H1 receptor, the Gq alpha subunit activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction.

Dopamine Transporter Inhibition Workflow

This compound competitively inhibits the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of rodents following this compound administration.

Objective: To quantify changes in extracellular dopamine concentrations in the nucleus accumbens in response to this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 1-mm cuprophane membrane)

-

Guide cannulae

-

Surgical instruments

-

Anesthesia (e.g., sodium pentobarbital)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Freely moving animal housing system with infrared photobeams for locomotor activity monitoring

Procedure:

-

Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 4 days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Acclimation and Baseline Collection: Place the animal in a testing chamber equipped for locomotor activity monitoring. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 1 hour to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound hydrochloride (e.g., 5 mg/kg, intraperitoneally).

-

Post-Injection Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) to monitor changes in dopamine concentration.

-

Locomotor Activity Monitoring: Simultaneously record locomotor activity throughout the experiment.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

-

Data Analysis: Express dopamine concentrations as a percentage of the mean baseline values. Correlate changes in dopamine levels with locomotor activity data.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Uptake

This protocol outlines the ex vivo measurement of dopamine uptake inhibition by this compound in mouse brain slices.

Objective: To assess the effect of this compound on the kinetics of dopamine uptake.

Materials:

-

Vibratome

-

Carbon-fiber microelectrodes

-

Stimulating electrode

-

FSCV recording system and software

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

This compound hydrochloride solution

-

Dopamine standard solution for calibration

Procedure:

-

Brain Slice Preparation: Anesthetize a mouse and rapidly dissect the brain. Prepare coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Electrode Placement: Transfer a slice to the recording chamber perfused with oxygenated aCSF. Position a carbon-fiber microelectrode and a stimulating electrode in the nucleus accumbens.

-

Baseline Dopamine Release: Apply a voltage ramp to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz). Evoke dopamine release by applying a single electrical pulse through the stimulating electrode. Record the resulting dopamine oxidation current.

-

Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound (e.g., 10 µM).

-

Post-Drug Measurement: Continue to evoke and record dopamine release at regular intervals to determine the effect of this compound on dopamine uptake kinetics.

-

Electrode Calibration: At the end of the experiment, calibrate the carbon-fiber electrode with a known concentration of dopamine to convert the measured current to dopamine concentration.

-

Data Analysis: Analyze the changes in the decay rate of the dopamine signal to determine the effect on uptake. Calculate the apparent Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of dopamine uptake.

Clinical Trial Protocol for Chronic Idiopathic Urticaria

This is a generalized protocol for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound in treating chronic idiopathic urticaria.

Objective: To assess the efficacy and safety of this compound in reducing the symptoms of chronic idiopathic urticaria.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Adults (18-65 years) with a diagnosis of chronic idiopathic urticaria for at least 6 weeks, with symptoms (wheals and pruritus) of moderate to severe intensity on most days of the week.

-

Exclusion Criteria: Identifiable cause for urticaria, significant comorbidities, pregnancy or lactation, use of other medications that may interfere with the study results.

Intervention:

-

Treatment Group: Oral this compound hydrochloride (e.g., 5 mg three times daily).

-

Control Group: Matching placebo administered on the same schedule.

Study Duration: 4 to 6 weeks of treatment with a follow-up period.

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is the sum of the daily scores for the number of wheals and the intensity of pruritus over 7 consecutive days.

-

Secondary Endpoints: Daily mean pruritus score, daily mean number of wheals score, patient and investigator global assessments of efficacy, and quality of life questionnaires.

Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.

Statistical Analysis: Comparison of the change in UAS7 from baseline between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Conclusion